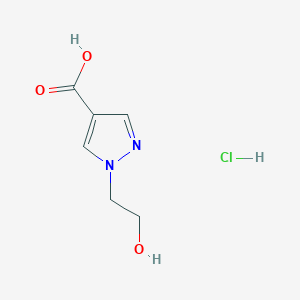

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Description

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a pyrazole derivative characterized by a hydroxyethyl group at the N1 position and a carboxylic acid group at the C4 position, with a hydrochloride counterion enhancing its solubility. Pyrazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity. The hydroxyethyl group improves hydrophilicity, while the carboxylic acid moiety enables salt formation or conjugation reactions.

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c9-2-1-8-4-5(3-7-8)6(10)11;/h3-4,9H,1-2H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUFWLZFWCUZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137560-12-2 | |

| Record name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the conversion of the carboxylic acid to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid moiety can be reduced to alcohols under appropriate conditions.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield pyrazole-4-carboxylic acid, while reduction of the carboxylic acid can produce pyrazole-4-methanol.

Scientific Research Applications

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the carboxylic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylic Acid Derivatives

*Calculated molecular formula and weight based on structural analysis.

Key Observations

Solubility and Hydrophilicity :

- The hydroxyethyl and hydrochloride groups in the target compound enhance water solubility compared to lipophilic analogs like 1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid . Trifluoromethyl (CF₃) and chlorodifluoromethyl (ClF₂) groups in analogs () increase logP values, favoring membrane permeability but reducing aqueous solubility.

Reactivity :

- The carboxylic acid group enables derivatization (e.g., amide formation, esterification). Halogenated derivatives (e.g., ) are prone to nucleophilic substitution or cross-coupling reactions.

Biological Applications :

- Hydrophilic derivatives like the target compound may serve as water-soluble intermediates in drug synthesis . Lipophilic analogs (e.g., 1-(3,5-dichlorophenyl)-5-propyl derivative) are suited for targets requiring hydrophobic interactions .

Synthetic Challenges :

- Halogenated derivatives (e.g., 5-ClF₂ in ) are often discontinued due to complex synthesis or stability issues .

Biological Activity

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, including anticancer and anti-inflammatory activities, supported by relevant case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H10N2O3·HCl

- Molecular Weight : 194.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyethyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with proteins, influencing their functions. This mechanism is crucial for its anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell growth. The compound has been evaluated against multiple cancer cell lines, revealing significant cytotoxic effects.

Case Study: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.01 | Induction of apoptosis |

| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |

| A549 | 26 | Growth inhibition |

These results indicate that the compound may induce apoptosis and inhibit key kinases involved in cancer progression, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various experimental models.

Research Findings on Anti-inflammatory Activity

A study highlighted that this compound effectively reduced levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models, indicating its potential as an anti-inflammatory agent .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Exhibits cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and kinase inhibition.

- Anti-inflammatory Activity : Inhibits pro-inflammatory cytokines, demonstrating potential for treating inflammatory conditions.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters such as stoichiometry, temperature, and catalyst/base selection. For pyrazole derivatives, using a base like triethylamine (as in related syntheses) can neutralize HCl byproducts and improve reaction efficiency . Reaction monitoring via thin-layer chromatography (TLC) or in-situ NMR can identify intermediate formation. Post-synthesis purification techniques, such as recrystallization or column chromatography, are critical for isolating high-purity products. Statistical design of experiments (DoE) methods, like factorial designs, can minimize trial-and-error approaches by identifying key variables affecting yield .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the pyrazole ring and verifying the hydroxyethyl group’s presence . High-Performance Liquid Chromatography (HPLC) with UV/Vis detection quantifies purity, while mass spectrometry (MS) validates molecular weight. Fourier-Transform Infrared (FTIR) spectroscopy can confirm functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline forms are obtainable .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies require accelerated degradation testing under stress conditions (e.g., elevated temperature, humidity, light exposure). For hygroscopic hydrochloride salts, dynamic vapor sorption (DVS) analysis determines moisture uptake, while thermogravimetric analysis (TGA) assesses thermal decomposition . Long-term storage experiments at 4°C, -20°C, and room temperature, coupled with periodic HPLC analysis, identify degradation pathways (e.g., hydrolysis of the ester group). Proper storage in inert atmospheres (argon) and desiccants is recommended for lab-scale samples .

Q. What strategies are recommended to enhance aqueous solubility for in vitro studies?

Methodological Answer: Solubility can be improved via pH adjustment (e.g., buffered solutions at physiological pH) or co-solvent systems (e.g., DMSO-water mixtures). Micellar solubilization using surfactants (e.g., Tween-80) or cyclodextrin encapsulation may also be effective. Dynamic Light Scattering (DLS) can monitor aggregation tendencies, while shake-flask methods quantify solubility limits .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivative synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations analyze electronic effects (e.g., Fukui indices) to predict electrophilic/nucleophilic sites on the pyrazole ring. Reaction path sampling, combined with transition-state modeling, identifies energetically favorable pathways for functionalization (e.g., carboxylation at position 4) . Machine learning tools trained on pyrazole reaction databases (e.g., Reaxys) can propose optimal reaction conditions and catalysts .

Q. What mechanistic insights are critical for understanding side reactions during hydrochloride salt formation?

Methodological Answer: Isotope-labeling studies (e.g., ²H or ¹⁸O) track proton transfer and hydration steps during salt formation. Kinetic profiling via stopped-flow spectroscopy or microcalorimetry can detect intermediates. Computational studies (e.g., Car-Parrinello molecular dynamics) model solvation effects and counterion interactions to explain byproduct formation .

Q. How should researchers design experiments to resolve contradictory data in impurity profiling?

Methodological Answer: Orthogonal analytical methods (HPLC-MS, GC-MS) coupled with spiking experiments using synthetic impurities can identify co-eluting peaks. Design of Experiments (DoE) approaches isolate variables (e.g., pH, temperature) contributing to impurity generation. Multivariate analysis (e.g., PCA) correlates impurity profiles with synthesis parameters, enabling root-cause analysis .

Q. What in vitro assays are suitable for evaluating bioactivity, given structural analogs with reported enzyme inhibition?

Methodological Answer: Enzyme inhibition assays (e.g., fluorescence-based or calorimetric) using target enzymes (e.g., kinases or dehydrogenases) are prioritized. Structure-activity relationship (SAR) studies compare the hydroxyethyl group’s impact against methyl or ethyl analogs . Molecular docking simulations (AutoDock, Schrödinger) predict binding modes, guiding assay selection. Cellular uptake studies (LC-MS/MS intracellular quantification) validate bioavailability in relevant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.